2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid
Vue d'ensemble
Description
“2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid” is also known as Montelukast Disulfide Diacid Impurity . It is an intermediate in the synthesis of Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic agent.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of disodium disulfide salt with cyclopropane acetic acid derivatives appropriate for substitution by a mercapto group . Another method involves the conversion of [1-(bromomethyl)cyclopropyl]acetonitrile .Molecular Structure Analysis
The molecular formula of this compound is C12H18O4S2. The molecular weight is 290.4 g/mol. Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The exact reactions would depend on the specific synthesis method used .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 290.1±13.0 °C and a predicted density of 1.228±0.06 g/cm3 . It is soluble in methanol . The compound is off-white in color and has a stench .Applications De Recherche Scientifique
Solvent Effects in Deamination Reactions
The study by Banert et al. (2010) explores solvent effects in deamination reactions, specifically examining the stereochemistry of aqueous deaminations and how it varies with the structure of the substrate. This research provides insights into the mechanisms of reactions involving cyclopropane derivatives, which is relevant to the understanding of the chemical behavior of compounds like 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Banert, Bunse, Engbert, Gassen, Kurnianto, & Kirmse, 2010).
Preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Kiely's 1991 study details the preparation of a complex cyclopropane-containing compound, demonstrating techniques in synthetic chemistry that could be applicable to synthesizing related compounds like 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Kiely, 1991).
(Acylaryloxy)acetic Acid Diuretics
Woltersdorf et al. (1977) investigate (acylaryloxy)acetic acids, focusing on their properties as diuretics. Although the study's direct relevance to 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid is limited, it highlights the broader chemical family and the potential biological activities of such compounds (Woltersdorf, Desolms, Schultz, & Cragoe, 1977).
2-Nitro-cyclopropyl-1-carbonyl Compounds
Ghosh et al. (2023) discuss the synthesis of 2-nitrocyclopropanes and their conversion into cyclopropyl-amino acids. This study is relevant for understanding the chemical transformations and potential applications of cyclopropane-based compounds in pharmaceutical and synthetic chemistry (Ghosh, Lipisa, Fridman, & Szpilman, 2023).
Synthesis and Chemical Transformations of 2-cyclopropyl-2-diazoacetates
Prokopenko et al. (2007) explore the synthesis of methyl 2-cyclopropyl-2-diazoacetate and its reactions under various conditions, shedding light on the chemical behavior of cyclopropyl derivatives, which can be extrapolated to the study of 2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid (Prokopenko, Okonnishnikova, Klimenko, Shulishov, & Tomilov, 2007).
Mécanisme D'action
As an intermediate in the synthesis of Montelukast, this compound contributes to the overall mechanism of action of Montelukast. Montelukast is a selective leukotriene D4-receptor antagonist, which means it works by blocking the action of leukotrienes, substances in the body that cause inflammation and constriction of airway muscles.
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-[[[1-(carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S2/c13-9(14)5-11(1-2-11)7-17-18-8-12(3-4-12)6-10(15)16/h1-8H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVZSQALKWWFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CSSCC2(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid | |
CAS RN |
162515-67-5 | |
Record name | [1-(1-Carboxymethyl-cyclopropylmethyldisulfanylmethyl)-cyclopropyl]-essigsäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.